molecular formula C13H18ClNO3 B2594015 Tert-butyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate CAS No. 2248386-67-4

Tert-butyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate

Cat. No.: B2594015
CAS No.: 2248386-67-4
M. Wt: 271.74
InChI Key: GWVKNIQYRDHPOE-UHFFFAOYSA-N
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Description

Tert-butyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates This compound is characterized by the presence of a tert-butyl ester group, an amino group, a chloro substituent, and a methyl group attached to a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-4-chloro-2-methylphenol and tert-butyl bromoacetate.

    Reaction Conditions: The phenol is first converted to its phenoxide form using a base such as sodium hydroxide. This phenoxide is then reacted with tert-butyl bromoacetate under nucleophilic substitution conditions to form the desired ester.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed for reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can produce various substituted phenoxyacetates.

Scientific Research Applications

Tert-butyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets. The amino and chloro substituents play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(4-chloro-2-methylphenoxy)acetate: Lacks the amino group, which affects its reactivity and biological activity.

    Tert-butyl 2-(5-amino-2-methylphenoxy)acetate: Lacks the chloro substituent, leading to different chemical and biological properties.

Uniqueness

Tert-butyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate is unique due to the presence of both amino and chloro substituents, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-8-5-9(14)10(15)6-11(8)17-7-12(16)18-13(2,3)4/h5-6H,7,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVKNIQYRDHPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)OC(C)(C)C)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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